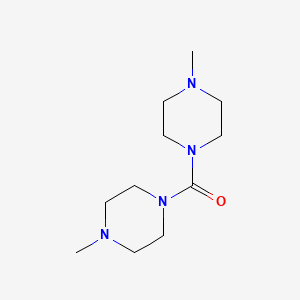

Bis(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

bis(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O/c1-12-3-7-14(8-4-12)11(16)15-9-5-13(2)6-10-15/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSZAPBISRHOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333654 | |

| Record name | bis(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-30-7 | |

| Record name | bis(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(4-methylpiperazin-1-yl)methanone IUPAC name and structure

[1][2]

Executive Summary

Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7) is a symmetrical urea derivative featuring two N-methylpiperazine moieties linked via a central carbonyl group.[1] Primarily recognized in pharmaceutical development as a critical process impurity and degradation product of the sedative-hypnotic drugs Zopiclone and Eszopiclone , this compound also serves as a specialized reagent in proteomic research and organic synthesis.[1]

This guide provides a comprehensive technical analysis of its structural identity, physicochemical properties, synthesis protocols, and role in drug quality control (QC).[1]

Chemical Identity & Structural Analysis[3][4]

Nomenclature and Identifiers

The IUPAC name is derived from the central functional group (methanone/ketone or urea) and the symmetrical substituents.

| Identifier | Value |

| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |

| Alternative Names | 1,1'-Carbonylbis(4-methylpiperazine); 1,1'-Carbonylbis[4-methylpiperazine]; Di(4-methylpiperazin-1-yl)ketone |

| CAS Number | 4180-30-7 |

| Molecular Formula | C₁₁H₂₂N₄O |

| Molecular Weight | 226.32 g/mol |

| SMILES | CN1CCN(CC1)C(=O)N2CCN(C)CC2 |

| InChI Key | JDSZAPBISRHOMR-UHFFFAOYSA-N |

Structural Topology

The molecule exhibits C₂ symmetry (in its time-averaged conformation), consisting of a central urea carbonyl (

Key Structural Features:

-

Urea Linkage: The central carbonyl provides polar character and hydrogen bond acceptance capability.

-

Piperazine Chairs: The rings typically adopt a chair conformation to minimize steric strain.

-

Basicity: The distal tertiary amines (

) remain basic, allowing the formation of salts (e.g., hydrochlorides), which significantly alters solubility.[1]

Structural Visualization

The following diagram illustrates the connectivity and symmetry of the molecule.

Figure 1: Structural connectivity showing the central carbonyl core linking two symmetrical N-methylpiperazine wings.

Physicochemical Properties[2][3][6][7][8]

| Property | Description/Value |

| Physical State | Crystalline Solid (at STP) |

| Melting Point | ~105–118 °C (Range varies by polymorph/purity) |

| Solubility | Highly soluble in water, methanol, ethanol, and chloroform.[1] Slightly soluble in non-polar solvents (hexane). |

| pKa | ~8.5 (Estimated for distal N4 nitrogens) |

| Stability | Stable under normal conditions. Hygroscopic. Sensitive to strong oxidizers.[2] |

| Storage | Refrigerator (2–8°C), inert atmosphere recommended.[1] |

Synthesis & Production Protocols

Synthesis is achieved by coupling N-methylpiperazine with a carbonyl source. While industrial routes often use phosgene, laboratory and green chemistry approaches utilize 1,1'-Carbonyldiimidazole (CDI) or Triphosgene to avoid handling gaseous toxic agents.[1]

Protocol A: CDI-Mediated Coupling (Green Route)

This method is preferred for safety and ease of purification.

Reagents:

-

1-Methylpiperazine (2.2 equivalents)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve CDI (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Addition: Add 1-methylpiperazine (22 mmol) dropwise to the CDI solution at 0°C.

-

Mechanistic Note: The first equivalent forms the intermediate carbamoyl imidazole; the second equivalent displaces the imidazole to form the urea.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Evolution of imidazole byproduct occurs.[4]

-

Work-up: Wash the organic layer with water (3x) to remove the water-soluble imidazole byproduct and excess piperazine.

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from ethyl acetate/hexane if necessary.

Protocol B: Triphosgene Route (Scale-Up)

Reagents: Triphosgene (0.34 eq), 1-Methylpiperazine (2.0 eq), Triethylamine (2.2 eq), DCM.[1]

-

Process: Triphosgene is dissolved in DCM and cooled to 0°C. A solution of 1-methylpiperazine and triethylamine is added slowly. The reaction is exothermic.

Synthesis Workflow Diagram

Figure 2: Convergent synthesis pathway via nucleophilic acyl substitution.

Analytical Characterization

To validate the identity of Bis(4-methylpiperazin-1-yl)methanone, the following spectral data is expected based on its symmetry.

Nuclear Magnetic Resonance (NMR)

Due to the

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~163.0 ppm: Urea Carbonyl (

). -

δ ~54.8 ppm: Piperazine carbons near

. -

δ ~46.2 ppm:

carbon. -

δ ~44.0 ppm: Piperazine carbons near Urea.[1]

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

m/z. -

Fragmentation: Loss of a methylpiperazine radical may be observed.

Applications in Drug Development

Impurity Profiling (Zopiclone/Eszopiclone)

Bis(4-methylpiperazin-1-yl)methanone is a known impurity in the synthesis and degradation of Zopiclone (and its active enantiomer, Eszopiclone).[1]

-

Origin: It arises from the dimerization of the N-methylpiperazine side chain or the degradation of the piperazine-1-carboxylate moiety under stress conditions (hydrolysis followed by recombination).

-

Regulatory Status: It must be monitored in API (Active Pharmaceutical Ingredient) batches. Reference standards (CAS 4180-30-7) are used to quantify this impurity via HPLC to ensure it remains below ICH thresholds (typically <0.15%).

Reagent in Proteomics

The compound serves as a stable urea scaffold for developing cross-linking agents or as a fragment in fragment-based drug discovery (FBDD) targeting GPCRs where piperazine moieties are privileged structures.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: WARNING .

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.[1]

-

First Aid: In case of contact, rinse thoroughly with water for 15 minutes.[1][5][6]

References

-

Pharmaffiliates . Bis(4-methylpiperazin-1-yl)methanone Reference Standard. Retrieved from

-

Santa Cruz Biotechnology . (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Product Data. Retrieved from

-

National Institutes of Health (NIH) . PubChem Compound Summary: Piperazine Derivatives. Retrieved from

-

Organic Syntheses . 1,1'-Carbonyldiimidazole Preparation and Usage. Org. Synth. 1968, 48,[1] 44. Retrieved from

-

Google Patents . Process for the preparation of Zopiclone (US20080015197A1). Retrieved from

Physical and chemical properties of Bis(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methylpiperazin-1-yl)methanone, a symmetrical urea derivative incorporating two 4-methylpiperazine moieties, represents a core structural motif with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and detailed analytical methodologies. By synthesizing available data on related structures and established chemical principles, this document serves as a foundational resource for researchers engaged in the study and application of this and similar piperazine-based compounds. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in modern drug discovery, contributing to the pharmacological activity of a wide array of therapeutic agents.[1] The unique conformational and electronic properties of the piperazine ring allow it to serve as a versatile linker and a key pharmacophoric element. Bis(4-methylpiperazin-1-yl)methanone (CAS No: 4180-30-7), with its central carbonyl bridge connecting two N-methylated piperazine rings, presents an intriguing molecule for further investigation. Its structure suggests potential applications as a bidentate ligand in coordination chemistry, a building block for more complex molecules, or a lead compound in drug development programs. This guide aims to consolidate the known information and provide expert insights into the characterization and handling of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for Bis(4-methylpiperazin-1-yl)methanone is not widely available in the public domain, the following table summarizes its known attributes and predicted properties based on the analysis of structurally related compounds.

| Property | Value | Source/Rationale |

| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone | |

| Synonyms | Piperazine, 1,1'-carbonylbis[4-methyl- | [2] |

| CAS Number | 4180-30-7 | [2][3] |

| Molecular Formula | C₁₁H₂₂N₄O | [2][3] |

| Molecular Weight | 226.32 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Melting Point | Not available. Predicted to be a crystalline solid with a defined melting point, similar to other solid piperazine derivatives. | |

| Boiling Point | Not available. High boiling point expected due to its molecular weight and polar nature. | |

| Solubility | Not available. Predicted to have good solubility in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water is expected. | |

| Storage | 2-8°C Refrigerator | [2] |

Expert Insight: The presence of two tertiary amine functionalities and a central urea-like carbonyl group suggests that this molecule will exhibit moderate polarity. Its solubility will be a critical parameter for any solution-based studies, and it is recommended to perform initial solubility screenings in a range of common laboratory solvents.

Chemical Properties and Reactivity

The chemical behavior of Bis(4-methylpiperazin-1-yl)methanone is dictated by the reactivity of the N-acylpiperazine moieties.

3.1. Stability:

The compound is expected to be relatively stable under standard laboratory conditions. However, the amide-like linkages are susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the cleavage of the carbonyl-piperazine bonds to yield 1-methylpiperazine and carbon dioxide (or carbonate salts). Thermal stability is also a consideration, and high temperatures may lead to decomposition.[4]

3.2. Reactivity:

The lone pairs of electrons on the nitrogen atoms of the piperazine rings can participate in coordination with metal ions, suggesting its potential as a ligand in inorganic chemistry. The carbonyl group can undergo reactions typical of amides, although its reactivity will be influenced by the electronic effects of the two piperazine rings.

Proposed Hydrolysis Mechanism

The following diagram illustrates the proposed acid-catalyzed hydrolysis of Bis(4-methylpiperazin-1-yl)methanone.

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Synthesis

Proposed Synthetic Protocol via Carbonyldiimidazole

This protocol is based on well-established methods for the synthesis of ureas from amines and CDI.

Reaction: 2 (1-Methylpiperazine) + 1,1'-Carbonyldiimidazole (CDI) → Bis(4-methylpiperazin-1-yl)methanone + 2 Imidazole

Materials:

-

1-Methylpiperazine (2.2 equivalents)

-

1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add CDI (1.0 eq) and the anhydrous solvent.

-

Addition of 1-Methylpiperazine: Dissolve 1-methylpiperazine (2.2 eq) in the anhydrous solvent and add it dropwise to the CDI solution at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product will be a mixture of the desired compound and imidazole.

-

Purification: The imidazole byproduct can be removed by washing the crude product with water. The desired product, being less water-soluble, can then be extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified Bis(4-methylpiperazin-1-yl)methanone. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of Bis(4-methylpiperazin-1-yl)methanone.

Spectral Characterization (Predicted)

While experimental spectra are not available in the cited literature, the expected spectral features can be predicted based on the molecular structure.

5.1. ¹H NMR Spectroscopy:

-

-CH₃ protons: A sharp singlet is expected for the methyl protons, likely in the range of 2.2-2.5 ppm.

-

Piperazine ring protons: Two sets of multiplets are anticipated for the methylene protons of the piperazine rings. The protons on the carbons adjacent to the nitrogen attached to the carbonyl group will likely appear at a different chemical shift than the protons on the carbons adjacent to the nitrogen with the methyl group. These are expected in the range of 2.3-3.7 ppm.

5.2. ¹³C NMR Spectroscopy:

-

-CH₃ carbon: A signal for the methyl carbon is expected around 46 ppm.

-

Piperazine ring carbons: Signals for the methylene carbons of the piperazine rings are expected in the range of 45-55 ppm.

-

Carbonyl carbon: A characteristic signal for the urea-like carbonyl carbon is expected in the range of 160-170 ppm.

5.3. Infrared (IR) Spectroscopy:

-

C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2800-3000 cm⁻¹.

-

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the urea moiety is expected around 1630-1680 cm⁻¹.[5]

-

C-N stretching: C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

5.4. Mass Spectrometry:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 226.32.

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the carbonyl-piperazine bond, leading to fragments corresponding to the 1-methylpiperazine cation (m/z = 100.1) and related structures.

Analytical Methodologies

A robust analytical method is crucial for determining the purity and concentration of Bis(4-methylpiperazin-1-yl)methanone. A High-Performance Liquid Chromatography (HPLC) method is proposed for this purpose.

Proposed HPLC Purity Assay

Given the presence of nitrogen atoms, this compound should have a sufficient UV chromophore for detection at low wavelengths (e.g., 210-220 nm). A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 215 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

Analytical Workflow Diagram

Caption: Proposed workflow for HPLC purity analysis.

Expert Insight: The choice of TFA in the mobile phase serves to protonate the tertiary amines, leading to better peak shape and retention on a C18 column. Method development and validation should be performed to ensure the suitability of this method for its intended purpose, including specificity, linearity, accuracy, and precision.

Safety and Handling

Bis(4-methylpiperazin-1-yl)methanone is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS07 pictogram (exclamation mark) is applicable.[3]

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place, as recommended in a refrigerator.[2]

Conclusion

Bis(4-methylpiperazin-1-yl)methanone is a compound with significant potential for further research and application. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties, a plausible synthetic route, and proposed analytical methods. By grounding these proposals in established chemical principles and data from related compounds, this document aims to empower researchers to confidently work with and explore the potential of this intriguing molecule. As with any chemical, all proposed experimental work should be conducted with due diligence and adherence to safety protocols.

References

- Artali, M., et al. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(10), m2266-m2268.

- Bernstein, J., et al. (1995). Angewandte Chemie International Edition in English, 34(14), 1555-1573.

- Cremer, D., & Pople, J. A. (1975). Journal of the American Chemical Society, 97(6), 1354-1358.

- de Souza, M. V. N., et al. (2003). Journal of the Brazilian Chemical Society, 14(5), 804-807.

-

Pharmaffiliates. (n.d.). bis(4-Methylpiperazin-1-yl)methanone. Retrieved from [Link]

- Etter, M. C., et al. (1990). Journal of the American Chemical Society, 112(23), 8415-8426.

- Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.

- Macrae, C. F., et al. (2006). Journal of Applied Crystallography, 39(3), 453-457.

- Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Spek, A. L. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- Bruker. (2010). APEX2, SAINT and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.

-

ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

-

MDPI. (2023). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

- Google Patents. (n.d.). 3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.

-

Springer. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]16-019-02334-9)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Bis(4-methyl-1-piperazinyl)methanone | 4180-30-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Bis(4-methylpiperazin-1-yl)methanone: Synthesis, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methylpiperazin-1-yl)methanone, also identified by its synonym 1,1'-Carbonylbis(4-methylpiperazine), is a key chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a proposed synthesis protocol based on established chemical principles, and a detailed examination of its role in pharmaceutical manufacturing, particularly in the synthesis of eszopiclone. Additionally, this document outlines essential safety and handling considerations derived from data on its precursors and related piperazine derivatives, offering a comprehensive resource for professionals in the field of drug development and organic synthesis.

Introduction and Core Chemical Identity

Bis(4-methylpiperazin-1-yl)methanone is a symmetrical urea derivative characterized by a central carbonyl group linking two 4-methylpiperazine moieties. Its structure makes it a valuable bifunctional reagent in organic synthesis. While not an active pharmaceutical ingredient itself, its utility as a building block and intermediate is well-established, particularly in the creation of complex heterocyclic molecules.[1] Understanding its fundamental properties is crucial for its effective and safe utilization in research and manufacturing environments.

Molecular Structure and Properties

The core quantitative data for Bis(4-methylpiperazin-1-yl)methanone are summarized in the table below. These properties are fundamental for stoichiometric calculations, analytical characterization, and process design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₄O | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| CAS Number | 4180-30-7 | [1] |

| Synonym(s) | 1,1'-Carbonylbis(4-methylpiperazine) | |

| Physical Form | Solid (predicted) | |

| Storage Temperature | Refrigerator (2-8°C recommended) |

Synthesis of Bis(4-methylpiperazin-1-yl)methanone

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from N-methylpiperazine and a phosgene equivalent, such as di(trichloromethyl) carbonate (triphosgene), which is a safer alternative to phosgene gas.

Caption: Proposed two-step synthesis of Bis(4-methylpiperazin-1-yl)methanone.

Experimental Protocol (Proposed)

This protocol is a theoretical procedure based on the synthesis of the precursor, 4-methylpiperazine-1-carbonyl chloride hydrochloride.[2]

Part A: Synthesis of 4-Methylpiperazine-1-carbonyl chloride hydrochloride

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N-methylpiperazine (1 molar equivalent) to a suitable anhydrous organic solvent (e.g., dichloromethane, toluene).

-

Carbonylating Agent Addition: Dissolve di(trichloromethyl) carbonate (0.33 to 0.5 molar equivalents) in the same anhydrous solvent and add it dropwise to the stirred N-methylpiperazine solution at a controlled temperature (typically 0-10 °C).

-

Reaction: Allow the reaction to proceed at room temperature for 1-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC, GC).

-

Isolation: Upon completion, the product, 4-methylpiperazine-1-carbonyl chloride hydrochloride, will precipitate. It can be isolated by filtration, washed with the cold solvent, and dried under vacuum.

Part B: Synthesis of Bis(4-methylpiperazin-1-yl)methanone

-

Reaction Setup: The isolated 4-methylpiperazine-1-carbonyl chloride hydrochloride (1 molar equivalent) is suspended in an anhydrous organic solvent (e.g., acetone, acetonitrile) in a reaction flask.

-

Nucleophilic Addition: A solution containing N-methylpiperazine (1 molar equivalent) and a non-nucleophilic base such as triethylamine (2 molar equivalents) is added dropwise to the suspension. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure Bis(4-methylpiperazin-1-yl)methanone.

Application in Pharmaceutical Synthesis: The Case of Eszopiclone

The primary documented application of Bis(4-methylpiperazin-1-yl)methanone is as a key intermediate in the synthesis of Zopiclone and its S-enantiomer, Eszopiclone, which are nonbenzodiazepine hypnotics used to treat insomnia.[1][3][4]

Role in the Eszopiclone Synthesis Pathway

In the synthesis of Eszopiclone, the precursor 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one contains a crucial hydroxyl group. This hydroxyl group is acylated using a reagent derived from N-methylpiperazine to form the final carbamate linkage in the Eszopiclone molecule. While some syntheses utilize 1-chlorocarbonyl-4-methylpiperazine directly, Bis(4-methylpiperazin-1-yl)methanone can be considered as a stable, solid alternative carbamoylating agent.

Caption: Role of the N-methylpiperazine carbonyl moiety in Eszopiclone synthesis.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the Eszopiclone precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated piperazine reagent. In the case of using Bis(4-methylpiperazin-1-yl)methanone, one of the 4-methylpiperazine groups acts as a leaving group. This reaction is typically facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and is carried out in a polar aprotic solvent.[5][6]

Analytical Characterization

While specific, published spectral data for Bis(4-methylpiperazin-1-yl)methanone is scarce, standard analytical techniques can be used for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals for the methyl protons and the non-equivalent methylene protons of the piperazine rings. ¹³C NMR would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the piperazine rings.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the urea C=O stretch would be expected in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight (226.32 g/mol ) would be observed.

Safety, Handling, and Toxicology

Specific toxicological data for Bis(4-methylpiperazin-1-yl)methanone are not available. Therefore, a conservative approach to safety and handling is required, based on data from its precursors and the general class of piperazine compounds.

Hazard Assessment

-

Precursor Hazards: The precursor, 4-methylpiperazine-1-carbonyl chloride hydrochloride, is classified as causing severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled.[7][8]

-

Piperazine Class Hazards: Piperazine and its derivatives are known to be skin and respiratory sensitizers. High-level exposure can lead to adverse health effects, including neurotoxicity.

Recommended Handling Procedures

Given the hazardous nature of its precursors and the lack of specific data, the following precautions are mandatory when handling Bis(4-methylpiperazin-1-yl)methanone:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. A respirator may be necessary if dusts are generated.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Bis(4-methylpiperazin-1-yl)methanone is a specialized chemical intermediate whose value is demonstrated through its application in the synthesis of complex pharmaceutical molecules like Eszopiclone. While detailed public information on its synthesis and toxicology is limited, established chemical principles allow for the development of a logical synthesis protocol and a robust safety framework. For researchers and drug development professionals, understanding the properties and reactivity of this compound is essential for its effective application in the synthesis of next-generation therapeutics.

References

- Charyulu, P. N. et al. (2008). An improved process for eszopiclone: Anti-insomnia agent.

- Teva Pharmaceutical Industries Ltd. (2008). Process for the preparation of zopiclone. EP1904499A1.

- Mainfeld, A. & Mendelovici, M. (2008). Process for the preparation of zopiclone. US20080015197A1.

- Gpatindia. (2020). ESZOPICLONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Pharmaffiliates. (n.d.). bis(4-Methylpiperazin-1-yl)methanone.

- PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride.

- Ambeed. (n.d.). Bis(4-methylpiperazin-1-yl)methane.

- DergiPark. (n.d.).

- Guidechem. (2023). What is 1-Amino-4-methylpiperazine and how is it synthesized?.

- S-World. (2020).

- Thermo Fisher Scientific. (2016).

- Ghashghaei, O. et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.

- Gruppo Lepetit S.P.A. (1978). Process for the preparation of rifampicin.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- National Institute of Standards and Technology. (n.d.). Methanone, bis(4-methylphenyl)-. NIST WebBook.

- Snam Progetti S.P.A. (1974). Process for the preparation of 3-(hydrazonomethyl)rifamycin SV derivatives.

- Santa Cruz Biotechnology. (n.d.). (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone.

- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

- Sigma-Aldrich. (n.d.). 1-Amino-4-methylpiperazine.

- Apollo Scientific. (n.d.).

- CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

- Gzyl-Malcher, B. et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 3. acgpubs.org [acgpubs.org]

- 4. ESZOPICLONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]

- 6. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]

- 7. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Discovery and history of Bis(4-methylpiperazin-1-yl)methanone

The following technical guide details the chemical lineage, synthesis, and critical relevance of Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7).

Origin, Synthesis, and Control in Pharmaceutical Development

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

Bis(4-methylpiperazin-1-yl)methanone , also known as 1,1'-carbonylbis(4-methylpiperazine), is a symmetric urea derivative primarily encountered in the pharmaceutical industry as a Critical Process Impurity (CPI) . While rarely a therapeutic target itself, its presence is a defining quality attribute in the synthesis of piperazine-class drugs, most notably the sedative-hypnotics Zopiclone and Eszopiclone .

Historically, the molecule emerged as a "silent byproduct" during the phosgenation of N-methylpiperazine. Its formation indicates specific stoichiometric deviations during the production of carbamoyl chloride intermediates. Understanding its genesis is essential for controlling the purity of Active Pharmaceutical Ingredients (APIs) containing the 4-methylpiperazine-1-carbonyl moiety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |

| CAS Number | 4180-30-7 |

| Molecular Formula | C₁₁H₂₂N₄O |

| Molecular Weight | 226.32 g/mol |

| Structure Class | Symmetric Urea / Piperazine Derivative |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138–142 °C (varies by polymorph/purity) |

| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in Water |

| Key Role | Reference Standard, API Impurity (Zopiclone Impurity 15) |

Historical Context: The "Silent" Discovery

Unlike molecules discovered via phenotypic screening, Bis(4-methylpiperazin-1-yl)methanone was "discovered" through the rigors of process chemistry optimization in the late 20th century.

The Zopiclone Connection (1980s)

The history of this compound is inextricably linked to the development of Zopiclone (Rhône-Poulenc) and later Eszopiclone (Sepracor). These drugs feature a piperazine ring attached to a central core via a carbonyl linker.

-

The Challenge: To synthesize Zopiclone, chemists typically react a 4-methylpiperazine-1-carbonyl chloride intermediate with a pyrrolopyrazine precursor.

-

The Byproduct: If the activation of N-methylpiperazine with phosgene (or triphosgene) is incomplete, or if stoichiometry is uncontrolled, the activated carbamoyl chloride reacts with excess unreacted N-methylpiperazine.

-

The Result: The formation of the symmetric dimer, Bis(4-methylpiperazin-1-yl)methanone.

In regulatory filings and patent literature (e.g., US Patent 8,697,876), this molecule is cited as a specific impurity that must be monitored to meet ICH Q3A guidelines for API purity.

Synthesis & Mechanistic Pathways[10]

The formation of Bis(4-methylpiperazin-1-yl)methanone is a classic example of competitive nucleophilic attack in urea synthesis.

The Mechanism[10]

-

Activation: N-methylpiperazine attacks the carbonyl source (Phosgene/Triphosgene) to form the Carbamoyl Chloride intermediate.

-

Desired Pathway: The Carbamoyl Chloride reacts with the API core (Secondary Amine) to form the Drug Substance.

-

Parasitic Pathway (Dimerization): If the Carbamoyl Chloride encounters unreacted N-methylpiperazine (due to poor mixing or incorrect stoichiometry), it forms the symmetric urea—Bis(4-methylpiperazin-1-yl)methanone.

Visualization: Competitive Reaction Pathways

The following diagram illustrates the kinetic competition that leads to the formation of the impurity versus the desired intermediate.

Figure 1: Competitive pathways in the phosgenation of N-methylpiperazine. Pathway B represents the formation of the title compound.

Experimental Protocols

Protocol A: Synthesis of Reference Standard

To validate analytical methods (HPLC/LC-MS), researchers often need to synthesize this compound intentionally.

-

Objective: Maximize dimerization (Pathway B).

-

Reagents: N-methylpiperazine (2.2 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), DCM (Solvent).

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon.

-

Charge: Add Triphosgene (1.0 g) dissolved in dry DCM (20 mL) at 0°C.

-

Addition: Slowly add a solution of N-methylpiperazine (2.2 g) and Triethylamine (3.0 mL) in DCM (10 mL) dropwise over 30 minutes.

-

Note: The excess amine ensures the carbamoyl chloride intermediate is immediately consumed by the second equivalent of amine.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with brine, and dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white crystals.

Protocol B: Process Control (Avoiding the Impurity)

To prevent this compound during API synthesis:

-

Inverse Addition: Always add the amine to the excess phosgene solution. Never add phosgene to the amine.

-

Temperature Control: Maintain -10°C to 0°C to suppress the reaction rate of the chloride with the amine salt.

-

Stoichiometry: Use a slight excess of the activating agent (1.1–1.2 eq) to ensure all N-methylpiperazine is converted to the carbamoyl chloride before the API core is introduced.

Analytical & Regulatory Implications

In the context of drug development, Bis(4-methylpiperazin-1-yl)methanone is tracked as a specific impurity.[2][3]

Detection Methods

-

HPLC: Reverse-phase C18 column.

-

Mobile Phase: Gradient of Ammonium Acetate buffer (pH 9) and Acetonitrile.

-

Detection: UV at 210 nm (weak chromophore) or Mass Spec (ESI+).

-

-

Mass Spectrometry: Shows a characteristic [M+H]⁺ peak at 227.3 Da .

Toxicity & Safety

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Genotoxicity: As a urea derivative, it is generally considered less reactive than the carbamoyl chloride precursor (which is a potential alkylating agent). However, it must be controlled to <0.15% in final drug substances per ICH Q3A guidelines.

References

-

Sepracor Inc. (2014). Compositions and methods of synthesis of pyridinoylpiperidine 5-HT1F agonists. US Patent 8,697,876. Link

-

Pharmaffiliates. (2024). Zopiclone Impurity Standards: Bis(4-methylpiperazin-1-yl)methanone.[4][2][5][3] Link

-

Organic Syntheses. (2011). Safe Preparation and Use of Triphosgene. Org. Synth. 2011, 88, 274.[1] Link

-

Santa Cruz Biotechnology. (2024). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride (Precursor).[6] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016934, 4-Methylpiperazine-1-carbonyl chloride. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone - Google Patents [patents.google.com]

- 4. CN104507950A - å»å©å¹¶å§å¶ - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Bis(4-methylpiperazin-1-yl)methanone and its role as an intermediate in chemical synthesis

Title: Bis(4-methylpiperazin-1-yl)methanone: Strategic Synthesis, Impurity Profiling, and Role in API Development

Executive Summary Bis(4-methylpiperazin-1-yl)methanone (CAS 4180-30-7), also known as 1,1'-carbonylbis(4-methylpiperazine), is a symmetrical urea derivative of significant interest in pharmaceutical chemistry. While primarily characterized as a critical process-related impurity in the synthesis of sedative-hypnotics like Eszopiclone and Zopiclone, it also serves as a robust piperazine-based linker for novel drug scaffolds. This guide provides a technical analysis of its formation mechanisms, protocols for its intentional synthesis as a reference standard, and its utility in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |

| CAS Number | 4180-30-7 |

| Molecular Formula | C₁₁H₂₂N₄O |

| Molecular Weight | 226.32 g/mol |

| Structure | Me-N(Pip)-C(=O)-(Pip)N-Me |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Moderate in Water |

| Key Role | API Impurity (Eszopiclone), Reference Standard, Linker |

Mechanistic Role in Drug Synthesis[3][10]

In drug development, Bis(4-methylpiperazin-1-yl)methanone appears most frequently in two contexts: as a target scaffold (intentional synthesis) or as a competitive byproduct (unintentional synthesis).

A. The Impurity Pathway (Eszopiclone Case Study)

The synthesis of Eszopiclone typically involves the reaction of a cyclopyrrolone precursor with 4-methylpiperazine-1-carbonyl chloride . The Bis-compound forms via a competitive nucleophilic attack.

-

Main Reaction: Cyclopyrrolone alcohol + 4-methylpiperazine-1-carbonyl chloride → Eszopiclone.

-

Side Reaction: If the carbamoyl chloride degrades or if excess N-methylpiperazine is present/regenerated, the free amine attacks the carbamoyl chloride, yielding the symmetrical urea (Bis-compound).

Diagram 1: Competitive Reaction Pathways in Eszopiclone Synthesis

Caption: Competitive pathways showing the formation of the API (Eszopiclone) versus the Bis-urea impurity during the acylation step.

Synthesis Protocols (Reference Standard Generation)

To control this impurity, analytical chemists require high-purity reference standards. The following protocol utilizes Triphosgene as a safer solid substitute for phosgene to generate the target urea with high yield.

Protocol A: Triphosgene-Mediated Synthesis

Objective: Synthesize >98% pure Bis(4-methylpiperazin-1-yl)methanone.

Reagents:

-

N-Methylpiperazine (2.2 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (2.5 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with DCM and Triphosgene under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dissolve N-Methylpiperazine and Triethylamine in DCM. Add this solution dropwise to the Triphosgene mixture over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent decomposition.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The formation of the urea is driven by the high nucleophilicity of the secondary amine.

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ solution to neutralize HCl byproducts.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (MeOH:DCM 1:10) to obtain the white crystalline solid.

Diagram 2: Synthesis Workflow

Caption: Step-by-step workflow for the laboratory synthesis of the reference standard.

Applications in Drug Discovery[11]

Beyond its role as an impurity, this compound acts as a versatile linker in medicinal chemistry. The bis-piperazine urea motif offers specific advantages:

-

Solubility Enhancement: The protonatable tertiary amines increase aqueous solubility at physiological pH.

-

Rigid Spacer: The urea core provides a planar, rigid geometry that can orient two pharmacophores in specific directions (e.g., bivalent ligands).

-

Hydrogen Bonding: The urea oxygen acts as a hydrogen bond acceptor, while the piperazine rings can engage in cation-pi interactions.

Relevant Therapeutic Areas:

-

Kinase Inhibitors: Used to link hinge-binding motifs to solvent-exposed solubilizing groups.

-

PARP Inhibitors: Piperazine-urea derivatives are explored for their ability to span the PARP catalytic pocket.

Safety & Handling (E-E-A-T)

-

Hazards: Classed as an Irritant (H315, H319, H335).

-

Handling: Use a fume hood. Avoid inhalation of dust.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the urea linkage is generally hydrolytically stable compared to carbamoyl chlorides.

References

-

Pharmaffiliates. (2024). Bis(4-methylpiperazin-1-yl)methanone - Eszopiclone Impurity Standard.[2][3][4] Retrieved from [Link]

-

Google Patents. (2022). CN114685401A: Synthesis method of di(4-methylpiperazine-1-yl) ketone.[4] Retrieved from

-

National Institutes of Health (NIH). (2014). Triphosgene in Organic Synthesis: A Safer Reagent for Carbonylations. PMC. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Applications of Bis(4-methylpiperazin-1-yl)methanone in organic synthesis

Technical Guide: Applications of Bis(4-methylpiperazin-1-yl)methanone (BMPM) in Organic Synthesis

Part 1: Executive Summary & Chemical Profile

Bis(4-methylpiperazin-1-yl)methanone (BMPM) (CAS: 4180-30-7), also known as 1,1'-Carbonylbis(4-methylpiperazine), is a symmetrical urea derivative. In modern medicinal chemistry, it serves two critical roles: as a stable, solid carbamoylating reagent for introducing the N-methylpiperazine moiety (a privileged solubility-enhancing pharmacophore) and as a model substrate for studying transamidation reactions.

Unlike highly reactive and corrosive alternatives like 4-methylpiperazine-1-carbonyl chloride, BMPM is a crystalline solid with excellent shelf stability. It functions as a "masked" isocyanate or carbamoyl equivalent, capable of transferring the (4-methylpiperazin-1-yl)carbonyl group to nucleophilic amines under thermal or catalytic conditions.

Key Utility:

-

Solubility Enhancement: The N-methylpiperazine tail is a standard "solubility handle" in drug discovery (seen in drugs like Imatinib and Abemaciclib). BMPM allows for the direct installation of this handle onto amine-bearing scaffolds.

-

Safety: Replaces volatile phosgene or unstable acid chlorides in the synthesis of unsymmetrical ureas.

-

Purification: The leaving group (4-methylpiperazine) is basic (

), allowing for facile removal via acidic aqueous workup.

Part 2: Chemo-Physical Profile & Reactivity[1][2]

| Property | Specification | Relevance to Synthesis |

| Molecular Formula | High nitrogen content contributes to polarity. | |

| Molecular Weight | 226.32 g/mol | -- |

| Physical State | White Crystalline Solid | Easy to weigh/handle compared to liquid carbamoyl chlorides. |

| Solubility | Soluble in DCM, CHCl3, MeOH | Compatible with standard organic synthesis solvents. |

| Leaving Group | N-Methylpiperazine | Nucleophilic displacement releases this base; scavenge with dilute HCl. |

| Reactivity Mode | Transamidation | Requires thermal energy or Lewis Acid activation to displace the urea bond. |

Part 3: Core Application – Synthesis of Unsymmetrical Ureas

The primary application of BMPM is the synthesis of Piperazine-1-carboxamides (unsymmetrical ureas). This reaction is a transamidation where a primary or secondary amine nucleophile attacks the central carbonyl of BMPM, displacing one equivalent of N-methylpiperazine.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. Unlike Carbonyldiimidazole (CDI), where the imidazole is a labile leaving group, the methylpiperazine urea bond is more robust. Consequently, this reaction is typically thermodynamically controlled and driven by the volatility of the amine (if lower boiling) or, more commonly, by using an excess of the nucleophile and thermal energy (reflux).

Caption: Mechanistic pathway for the transfer of the carbamoyl-piperazine moiety to a target amine.

Part 4: Detailed Experimental Protocol

Protocol: Thermal Transamidation for Solubility Enhancement

Objective: To attach the 4-methylpiperazine-1-carbonyl solubility handle to a lipophilic primary amine (e.g., an aniline derivative).

Reagents:

-

Substrate: Lipophilic Amine (1.0 equiv)

-

Reagent: BMPM (1.2 – 1.5 equiv)

-

Solvent: Toluene (for high temp) or 1,4-Dioxane.

-

Catalyst (Optional):

(5 mol%) or DMAP (10 mol%) can accelerate sluggish reactions.

Step-by-Step Methodology:

-

Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Lipophilic Amine (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M concentration).

-

Add BMPM (1.5 mmol, 340 mg).

-

Note: If the amine is sterically hindered, add DMAP (0.1 mmol) as a nucleophilic catalyst.

-

-

Reaction:

-

Heat the mixture to reflux (110°C) under an inert atmosphere (

or Ar). -

Monitor reaction progress via TLC or LC-MS.

-

Endpoint: The reaction is complete when the starting amine is consumed. This typically requires 6–12 hours due to the stability of the urea bond in BMPM.

-

Microwave Alternative: Heat to 150°C for 30–60 minutes in a sealed vial for rapid conversion.

-

-

Workup (The "Self-Validating" Purification):

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Acid Wash (Critical Step): Wash the organic layer with 10% Citric Acid or 1M HCl (2 x 10 mL).

-

Why? The byproduct (N-methylpiperazine) and unreacted BMPM are both basic. They will be protonated and move into the aqueous layer. The desired urea product (if it contains a neutral or less basic core) will remain in the organic layer.

-

-

Wash with Brine, dry over

, filter, and concentrate in vacuo.

-

-

Characterization:

-

Verify the product using

NMR. Look for the disappearance of the symmetrical piperazine signals and the appearance of the amide/urea NH proton (typically

-

Part 5: Strategic Application in Drug Design

The use of BMPM is often a "late-stage functionalization" strategy. When a lead compound suffers from poor aqueous solubility, converting a free amine into a methylpiperazine urea can dramatically improve pharmacokinetic profiles.

Comparative Advantage:

| Reagent | Pros | Cons |

| BMPM | Solid, stable, non-corrosive. "Green" byproduct. | Lower reactivity; requires heat. |

| Carbamoyl Chloride | High reactivity. | Unstable, moisture sensitive, corrosive (HCl byproduct). |

| Triphosgene + Amine | Versatile. | High toxicity, complex handling. |

Workflow: Solubility Optimization Campaign

Caption: Strategic workflow for rescuing insoluble lead compounds using BMPM.

Part 6: References

-

Vertex Pharmaceuticals. (2025). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC). Link

-

Context: Discusses the role of urea functionalities and methyl groups in disrupting planar conformations to improve solubility (hydrotropic solubilization).

-

-

Santa Cruz Biotechnology. (2024). Product Data: (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone. Link

-

Context: Validates the existence and stability of mixed piperazine-urea motifs in proteomics research.

-

-

Sigma-Aldrich. (2024). Bis(4-methyl-1-piperazinyl)methanone Product Specification. Link

-

Context: Authoritative source for physicochemical properties (CAS 4180-30-7), stability data, and handling safety.

-

-

ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Link

-

Context: Provides experimental conditions for piperazine acylation and urea formation, supporting the thermal reflux protocols.

-

-

Frontiers in Pharmacology. (2016). Hydrotropic Solubilization of Lipophilic Drugs. Link

-

Context: Explains the mechanism by which urea derivatives (like those generated by BMPM) enhance the aqueous solubility of lipophilic drugs.

-

Application Note: Bis(4-methylpiperazin-1-yl)methanone in Medicinal Chemistry

The following Application Note is structured to address the specific role of Bis(4-methylpiperazin-1-yl)methanone (BMPM) in medicinal chemistry. While often encountered as a critical process impurity, its utility as a reference standard , physicochemical model , and ligand makes it a vital tool for researchers working with piperazine-based pharmacophores (e.g., Zopiclone, Imatinib analogs).[1]

Role: Process Impurity Standard, Physicochemical Model, and Piperazine-Urea Donor CAS: 4180-30-7 Molecular Formula: C₁₁H₂₂N₄O Molecular Weight: 226.32 g/mol [1]

Executive Summary

Bis(4-methylpiperazin-1-yl)methanone (BMPM) is a symmetrical urea derivative featuring two 4-methylpiperazine rings linked by a carbonyl group.[1] In modern medicinal chemistry, its primary value lies in Process Analytical Technology (PAT) and Structure-Property Relationship (SPR) studies.[1]

While often generated as a byproduct during the synthesis of piperazine-urea drugs (such as the sedative Eszopiclone or various kinase inhibitors), BMPM serves three critical "reagent" functions:[1]

-

Impurity Reference Standard: Essential for validating the purity of piperazine-carboxamide drugs (detecting homodimerization).[1]

-

Solubility Model: A benchmark compound for studying the logP and pKa shifts induced by the 4-methylpiperazine-1-carbonyl moiety, a common solubility-enhancing group.[1]

-

Ligand/Lewis Base: A bidentate ligand in niche organometallic catalysis.[1]

This guide provides the protocols for synthesizing BMPM as a high-purity standard, detecting it in reaction mixtures, and strategies to prevent its formation when the target is an asymmetric urea.[1]

Medicinal Chemistry Context: The Piperazine-Urea Motif

The 4-methylpiperazine-1-carbonyl moiety is a "privileged structure" in drug design, used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic scaffolds.[1]

Why this Moiety Matters

-

Solubility: The basic nitrogen (pKa ~7.[1]8) allows for salt formation (e.g., mesylates, hydrochlorides), drastically increasing aqueous solubility.[1]

-

Metabolic Stability: The urea linkage is generally resistant to hydrolysis compared to esters.[1]

-

Permeability: At physiological pH, a fraction remains uncharged, facilitating membrane permeation.[1]

The "Bis-Urea" Problem (Mechanism of Formation)

When synthesizing asymmetric urea drugs (e.g., Reacting Amine A with Carbonyl Diimidazole (CDI) followed by 4-methylpiperazine), BMPM is the thermodynamic trap.[1]

Pathway:

-

Activation: 4-methylpiperazine reacts with Phosgene/CDI

Active Carbamoyl Intermediate.[1] -

Competition: The Active Intermediate can react with the target amine (Desired Product) OR with another molecule of 4-methylpiperazine (BMPM Byproduct).[1]

-

Result: If the target amine is sterically hindered or less nucleophilic, BMPM becomes the major product.[1]

Visualization: Formation & Control Pathway

The following diagram illustrates the competitive pathways leading to BMPM and how to control the reaction flow.

Caption: Competitive reaction pathways. Path A leads to the desired drug; Path B leads to the BMPM impurity.[1] Control is achieved via stoichiometry and order of addition.[1]

Experimental Protocols

Protocol A: Synthesis of BMPM Reference Standard

Use this protocol to generate high-purity BMPM for use as an HPLC/LC-MS standard.[1]

Reagents:

-

Bis(trichloromethyl)carbonate (Triphosgene): 0.34 equiv.[1]

-

N-Methylpiperazine (NMP): 2.1 equiv.[1]

-

Triethylamine (TEA): 2.5 equiv.[1]

-

Dichloromethane (DCM): Solvent (anhydrous).[1]

Procedure:

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

).[1] -

Dissolution: Add Triphosgene (1.0 g, 3.37 mmol) to DCM (20 mL) and cool to 0°C (ice bath).

-

Addition: Mix N-Methylpiperazine (0.75 mL, 6.75 mmol) and TEA (1.2 mL) in DCM (10 mL). Add this solution dropwise to the triphosgene solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (TEA[1]·HCl) will form.[1][2][3]

-

Quench: Carefully add saturated aqueous

(20 mL). -

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organics, dry over

, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Eluent: 5-10% MeOH in DCM with 1%

). -

Yield: Expect ~85-90% yield of a white crystalline solid.

Protocol B: Impurity Profiling (HPLC Detection)

Use this method to detect trace BMPM in your drug substance.[1]

Instrument: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for basic stability) |

| Mobile Phase B | Acetonitrile (MeCN) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 5% B; 2-10 min: 5% |

| Detection | UV @ 210 nm (Amide bond) and 254 nm.[1] |

| Retention Time | BMPM typically elutes early (low logP ~0.[1]3) compared to hydrophobic drugs.[1][3] |

Validation Check: Inject the standard synthesized in Protocol A. If BMPM is present in your drug synthesis >0.1%, re-optimize the coupling step (see Section 5).

Advanced Application: Transamidation Reagent

While rare, BMPM can be used as a "safe" carbamoyl transfer reagent to install the 4-methylpiperazine-1-carbonyl group onto primary amines with high boiling points, avoiding the use of phosgene gas.[1]

Mechanism: Thermal dissociation or Lewis-acid catalyzed activation.[1]

Protocol:

-

Mix Target Amine (1.0 equiv) with BMPM (1.2 equiv) in Toluene or Xylene.[1]

-

Add catalyst:

or -

Heat to reflux (110-140°C) for 12-24 hours.

-

Observation: The reaction is driven by the release of one equivalent of volatile N-methylpiperazine (bp 138°C).[1]

-

Utility: Useful when the target amine is acid-sensitive (cannot tolerate carbamoyl chloride/HCl generation).[1]

Physicochemical Data Table

Data for BMPM as a model compound.

| Property | Value | Context for Med Chem |

| LogP | 0.28 (Exp) | Highly hydrophilic; ideal for lowering the LogP of greasy scaffolds.[1] |

| pKa (Base) | 7.82 (Piperazine N) | Protonated at physiological pH; good solubility.[1] |

| H-Bond Donors | 0 | No donors (urea protons replaced); good membrane permeability.[1] |

| H-Bond Acceptors | 4 | High acceptor count; interacts well with solvent water.[1] |

| Melting Point | 225-228 °C | Very stable crystalline solid; excellent shelf-life as a standard.[1] |

References

-

Synthesis of Zopiclone Impurities: Liu, W. et al.[1][3] "Synthesis method of bis(4-methylpiperazin-1-yl)methanone." CN Patent 114685401A (2022).[1][3]

-

Piperazine in Medicinal Chemistry: Chaudhary, P. et al.[1] "The medicinal chemistry of piperazines: A review." Chem Biol Drug Des.[1] 2024; 104: e14537.[1]

-

Urea Synthesis via Triphosgene: Eckert, H. & Forster, B.[1] "Triphosgene, a Crystalline Phosgene Substitute."[1] Angew.[1] Chem. Int. Ed. 1987, 26, 894.[1] [1]

-

Carbamoyl Chlorides as Reagents: LookChem Data. "4-Methylpiperazine-1-carbonyl chloride properties and usage."

-

General Urea Synthesis Review: Bigot, A. et al.[1] "Photoredox CLAP protocol for piperazine functionalization." MDPI Organics 2021, 2, 18.

Sources

Application Notes & Experimental Protocols: Bis(4-methylpiperazin-1-yl)methanone as a Novel Investigational Agent for PARP Inhibition

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for Bis(4-methylpiperazin-1-yl)methanone. While this molecule is cataloged as a chemical intermediate[1], its structural features, particularly the presence of two 4-methylpiperazine moieties linked by a carbonyl group, suggest potential bioactivity. The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs with diverse therapeutic applications[2]. Drawing from the established roles of substituted piperazines in oncology, specifically as inhibitors of Poly (ADP-ribose) polymerase (PARP)[3][4][5], this guide presents a series of detailed, hypothetical protocols to investigate Bis(4-methylpiperazin-1-yl)methanone as a novel PARP inhibitor. The methodologies described herein are based on established, field-proven techniques for characterizing PARP inhibitors and are intended to serve as a robust starting point for a comprehensive evaluation of this compound's therapeutic potential.

Introduction: The Rationale for Investigating Bis(4-methylpiperazin-1-yl)methanone as a PARP Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA damage repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality and tumor cell death. Several piperazine-containing compounds have been successfully developed as PARP inhibitors[3][5]. The core hypothesis for investigating Bis(4-methylpiperazin-1-yl)methanone (CAS No: 4180-30-7) is that the nitrogen atoms of the piperazine rings can engage in key interactions within the catalytic domain of PARP enzymes, a mechanism observed with other inhibitors of this class[4].

These protocols will guide the user through a logical progression of experiments, from initial in vitro enzymatic assays to cell-based assays that assess the compound's effect on DNA damage and cell viability in relevant cancer cell lines.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone | N/A |

| CAS Number | 4180-30-7 | [1] |

| Molecular Formula | C11H22N4O | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

Experimental Workflows

A logical workflow is essential for the systematic evaluation of a new chemical entity. The following diagram outlines the proposed experimental progression for characterizing Bis(4-methylpiperazin-1-yl)methanone.

Caption: Proposed experimental workflow for the evaluation of Bis(4-methylpiperazin-1-yl)methanone.

Detailed Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay

Objective: To determine the direct inhibitory effect of Bis(4-methylpiperazin-1-yl)methanone on the catalytic activity of recombinant human PARP1 and to calculate its half-maximal inhibitory concentration (IC50). This protocol is adapted from methodologies described for other novel PARP inhibitors[3][5].

Materials:

-

Recombinant Human PARP1 enzyme

-

Histone H1 (as a substrate for PARP1)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 4 mM MgCl2, 0.1 mg/mL BSA

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Bis(4-methylpiperazin-1-yl)methanone (dissolved in DMSO)

-

Olaparib (as a positive control)

-

96-well, high-binding microplate

-

Stop Solution (e.g., 2 M H2SO4)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating: Coat the 96-well plate with Histone H1 (10 µg/mL in PBS) overnight at 4°C. The following day, wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

-

Compound Preparation: Prepare a serial dilution of Bis(4-methylpiperazin-1-yl)methanone in DMSO, and then dilute further in the assay buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Also, prepare dilutions for the positive control (Olaparib) and a vehicle control (DMSO).

-

Reaction Setup: To each well, add the following in order:

-

25 µL of Assay Buffer

-

5 µL of the test compound dilution (or control)

-

10 µL of activated DNA (10 µg/mL)

-

10 µL of Recombinant PARP1 enzyme (e.g., 50 ng/well)

-

-

Initiate Reaction: Add 50 µL of biotinylated NAD+ (final concentration 1 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Detection:

-

Wash the plate five times with PBST to remove unreacted components.

-

Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of Bis(4-methylpiperazin-1-yl)methanone on cancer cells, particularly those with a known deficiency in DNA repair (e.g., BRCA1-mutant MDA-MB-436 breast cancer cells) versus wild-type cells (e.g., MCF-7). This assay leverages the principle of synthetic lethality. The MTT assay is a standard method for evaluating cytotoxicity[4][6].

Materials:

-

MDA-MB-436 and MCF-7 human breast cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Bis(4-methylpiperazin-1-yl)methanone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Bis(4-methylpiperazin-1-yl)methanone in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 200 µM). Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Protocol 3: Western Blot Analysis of PAR and γH2AX

Objective: To confirm target engagement within the cell (by observing reduced PAR polymer formation) and to assess the downstream consequence of PARP inhibition (accumulation of DNA double-strand breaks, indicated by increased γH2AX levels).

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-436)

-

Bis(4-methylpiperazin-1-yl)methanone

-

DNA damaging agent (e.g., H2O2 or MMS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PAR, anti-phospho-Histone H2A.X (Ser139) (γH2AX), and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Bis(4-methylpiperazin-1-yl)methanone at a concentration around its GI50 value for 24 hours. For the last hour of treatment, induce DNA damage by adding a low dose of H2O2 (e.g., 200 µM). Include appropriate controls (untreated, vehicle, H2O2 only).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-PAR, anti-γH2AX, or anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Densitometrically quantify the band intensities. Normalize the PAR and γH2AX signals to the β-actin loading control. A decrease in PAR signal and an increase in γH2AX signal in compound-treated cells would be consistent with PARP inhibition.

Hypothetical Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for Bis(4-methylpiperazin-1-yl)methanone as a PARP inhibitor, leading to synthetic lethality in BRCA-deficient cancer cells.

Caption: Proposed mechanism of synthetic lethality induced by Bis(4-methylpiperazin-1-yl)methanone.

Safety and Handling

As with any novel chemical compound, appropriate safety precautions should be taken.

-

Handling: Handle Bis(4-methylpiperazin-1-yl)methanone in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7].

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials[7].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The protocols and conceptual framework provided in this document offer a comprehensive starting point for the investigation of Bis(4-methylpiperazin-1-yl)methanone as a potential PARP inhibitor. The structural alerts within the molecule, combined with the proven success of the piperazine scaffold in drug discovery, provide a strong rationale for this line of inquiry. Rigorous execution of these experiments will elucidate the compound's biological activity and determine its potential for further development as a therapeutic agent.

References

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. [Link]

-

Chemical Properties of Methanone, bis(4-methylphenyl)- (CAS 611-97-2). Cheméo. [Link]

-

bis(4-Methylpiperazin-1-yl)methanone | CAS 4180-30-7. Pharmaffiliates. [Link]

- methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.

-

Substituted Piperazines as Novel Potential Radioprotective Agents. PMC - NIH. [Link]

- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI. [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-